molecular formula C17H14N4O2S B6017428 2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone

2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone

Cat. No. B6017428
M. Wt: 338.4 g/mol
InChI Key: ZBXCAVQNKKDIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains benzimidazole and quinazolinone as its core structures.

Mechanism of Action

The mechanism of action of 2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of cancer and neurodegenerative diseases. This compound has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and repair. Additionally, it has also been shown to inhibit the activity of various kinases, including EGFR, HER2, and Aurora kinase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer. In neurodegenerative diseases, this compound has been shown to prevent the aggregation of β-amyloid and tau proteins, which are the hallmarks of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its high potency against cancer and neurodegenerative diseases. Additionally, this compound has shown low toxicity towards normal cells, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone. One of the significant directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets in cancer and neurodegenerative diseases. Furthermore, the development of novel analogs of this compound with improved solubility and pharmacokinetics can lead to the development of more potent and effective drugs for the treatment of cancer and neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its high potency against cancer and neurodegenerative diseases makes it a potential candidate for drug development. However, further studies are needed to fully understand its mechanism of action and to develop more effective analogs.

Synthesis Methods

The synthesis method for 2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone involves the reaction of 2-aminobenzimidazole with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the final product. This synthesis method has been reported in several research articles and has been optimized for higher yields.

Scientific Research Applications

2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-23-10-6-7-13-14(8-10)20-17(19-13)24-9-15-18-12-5-3-2-4-11(12)16(22)21-15/h2-8H,9H2,1H3,(H,19,20)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCAVQNKKDIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.